molecular formula C18H14ClN3O4S B2843450 N-(3-chlorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide CAS No. 1105220-99-2

N-(3-chlorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

Cat. No. B2843450
CAS RN: 1105220-99-2
M. Wt: 403.84
InChI Key: OCQIVKCUYBDUPO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Antimalarial and Antimicrobial Applications

  • Antimalarial Activity : A study investigated the reactivity and antimalarial activity of sulfonamide derivatives, including compounds structurally related to N-(3-chlorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide. These derivatives showed significant in vitro antimalarial activity with low cytotoxicity, suggesting their potential as antimalarial agents (Fahim & Ismael, 2021).
  • Antimicrobial Properties : Another study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aimed at acting as antimicrobial agents. This research underscores the versatility of sulfonamide derivatives in combating microbial infections (Darwish et al., 2014).

Molecular Docking and Computational Studies

  • Molecular Docking for Anticancer Activity : Research into the synthesis of sulphonamide derivatives explored their potential anticancer activity through molecular docking studies. This approach highlights the importance of computational methods in identifying promising therapeutic agents (Fahim & Ismael, 2019).
  • Computational Analysis for Drug Development : A study detailed the pharmacological evaluation of acetamide derivatives, focusing on their antibacterial and anti-enzymatic potential. Such research is crucial for the development of new drugs with improved efficacy and safety profiles (Nafeesa et al., 2017).

Photovoltaic and Antioxidant Applications

  • Photovoltaic Efficiency Modeling : Investigating benzothiazolinone acetamide analogs for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs) indicates the compound's utility beyond pharmaceuticals, extending to renewable energy applications (Mary et al., 2020).
  • Antioxidant Activity : Research on amidomethane sulfonyl-linked bis heterocycles, including pyrrolyl oxazoles/thiazoles/imidazoles, demonstrates significant antioxidant activity. This suggests the potential for these compounds in oxidative stress-related diseases (Talapuru et al., 2014).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S/c19-13-5-4-6-14(11-13)20-16(23)12-22-18(24)10-9-17(21-22)27(25,26)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQIVKCUYBDUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

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